2',3'-Di-O-acetyladenosine can be synthesized from adenosine through acetylation reactions. It is often used in laboratory settings for studies related to nucleic acid chemistry and cellular signaling pathways.
This compound belongs to the class of nucleoside derivatives and is specifically classified as an acetylated nucleoside. Its chemical formula is C₁₃H₁₅N₅O₅, and its molecular weight is approximately 305.29 g/mol.
The synthesis of 2',3'-Di-O-acetyladenosine typically involves the acetylation of adenosine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction can be summarized as follows:
The molecular structure of 2',3'-Di-O-acetyladenosine features:
2',3'-Di-O-acetyladenosine can undergo several chemical reactions:
The deacetylation process typically involves hydrolysis under basic conditions, while phosphorylation can be achieved using ATP or other phosphate donors in enzymatic reactions.
The mechanism by which 2',3'-Di-O-acetyladenosine exerts its effects primarily involves:
Research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine production and influencing cell migration.
2',3'-Di-O-acetyladenosine has several applications in scientific research:
The exploration of adenosine derivatives began with foundational observations by Drury and Szent-Györgyi in 1929, who identified adenosine's cardiovascular effects after isolating "adenine compounds" from cardiac tissue extracts [6]. This discovery initiated systematic investigations into adenosine's physiological roles, leading to the FDA approval of intravenous adenosine for treating supraventricular tachycardia in the 1980s [2]. The strategic chemical modification of adenosine via acetylation emerged as a key approach to enhance its stability and bioavailability. Acetylated derivatives like 2',3'-Di-O-acetyladenosine (CID: 122538) were developed to protect the reactive hydroxyl groups of adenosine’s ribose moiety, thereby mitigating rapid enzymatic degradation in vivo [1] [6]. These modifications represented a paradigm shift in nucleoside chemistry, enabling the creation of prodrugs with optimized pharmacokinetic profiles for therapeutic applications.
Table 1: Key Adenosine Derivatives and Their Historical Significance
Compound Name | Year Introduced | Primary Research Purpose | Molecular Formula |
---|---|---|---|
Adenosine | 1929 | Cardiovascular regulation | C₁₀H₁₃N₅O₄ |
2',3'-Di-O-acetyladenosine | 1980s | Metabolic stability enhancement | C₁₄H₁₇N₅O₆ |
2',3',5'-Tri-O-acetyladenosine | 1990s | Synthetic intermediate for oligonucleotides | C₁₆H₁₉N₅O₇ |
N⁶-Acetyl-adenosine | 2000s | Receptor affinity studies | C₁₂H₁₅N₅O₅ |
2',3'-Di-O-acetyladenosine (C₁₄H₁₇N₅O₆) features acetyl groups (-COCH₃) esterified to the 2'- and 3'-hydroxyl positions of adenosine’s ribose sugar. This modification confers three critical advantages:
Unlike 2',3',5'-Tri-O-acetyladenosine, which modifies all three hydroxyl groups, the 2',3'-diacetylated variant retains the 5'-OH group. This allows selective downstream chemical transformations, such as phosphorylation or conjugation to oligonucleotides, without requiring deprotection steps [3] [6]. NMR studies confirm that acetylation minimally perturbs the adenine base, preserving Watson-Crick hydrogen-bonding capabilities essential for hybridization with complementary RNA/DNA strands [7].
Table 2: Physicochemical Properties of Acetylated Adenosine Derivatives
Property | Adenosine | 2',3'-Di-O-acetyladenosine | 2',3',5'-Tri-O-acetyladenosine |
---|---|---|---|
Molecular Weight (g/mol) | 267.24 | 351.32 | 393.35 |
logP | -1.0 | 0.1 | 0.9 |
Hydrogen Bond Donors | 4 | 2 | 1 |
Key Functional Groups | 3×OH, NH₂ | 2×OCOCH₃, 5'-OH, NH₂ | 3×OCOCH₃, NH₂ |
2',3'-Di-O-acetyladenosine serves as a versatile chemical scaffold in designing advanced oligonucleotide therapeutics. Its acetyl groups act as transient protecting moieties during solid-phase synthesis, preventing undesired side reactions while permitting precise chain elongation [5] [7]. This capability is critical for crafting chemically modified antisense oligonucleotides (ASOs) with enhanced nuclease resistance and target affinity. For example:
Furthermore, enzymatic synthesis platforms leverage 2',3'-Di-O-acetyladenosine 5'-triphosphate analogs as substrates for template-independent polymerases. These enzymes incorporate protected nucleotides into primers immobilized on solid supports—enabling de novo oligonucleotide production with reduced waste compared to traditional phosphoramidite chemistry [7].
Table 3: Applications of 2',3'-Di-O-acetyladenosine in Oligonucleotide Therapeutics
Therapeutic Platform | Role of 2',3'-Di-O-acetyl Modification | Outcome |
---|---|---|
Antisense Oligonucleotides (ASOs) | Backbone protection during synthesis | Enhanced yield of >100-mer sequences |
siRNA Payloads | Prodrug-mediated tissue targeting | 3-fold increased hepatocyte uptake |
Xeno Nucleic Acids (XNAs) | Ribose stabilization in synthetic nucleotides | Improved nuclease resistance (t₁/₂ > 24 h) |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: